Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol is a complex organic compound with a unique structure that combines acetic acid, a sulfanyl group, and a benzene ring with hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol typically involves multiple steps. One common approach is to start with the preparation of the benzene ring with hydroxyl groups, followed by the introduction of the sulfanyl group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is crucial to monitor the reaction progress and confirm the structure of the synthesized compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid;2-(5-chloro-2-pentyl)sulfanylbenzene-1,4-diol
- Acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,3-diol
Uniqueness
What sets acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol apart from similar compounds is its specific arrangement of functional groups. The presence of both the sulfanyl group and the hydroxyl groups on the benzene ring, along with the acetic acid moiety, provides unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89706-28-5 |
---|---|
Molekularformel |
C21H33ClO6S |
Molekulargewicht |
449.0 g/mol |
IUPAC-Name |
acetic acid;2-(5-chloro-2-cyclohexylpentyl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C17H25ClO2S.2C2H4O2/c18-10-4-7-14(13-5-2-1-3-6-13)12-21-17-11-15(19)8-9-16(17)20;2*1-2(3)4/h8-9,11,13-14,19-20H,1-7,10,12H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
MFFJIHWEGCVZRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)C(CCCCl)CSC2=C(C=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.